molecular formula C9H8F2O3 B8185325 2,3-Difluoro-5-methoxy-benzoic acid methyl ester

2,3-Difluoro-5-methoxy-benzoic acid methyl ester

Cat. No.: B8185325
M. Wt: 202.15 g/mol
InChI Key: NWVATEXGIAACLI-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methoxy-benzoic acid methyl ester is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a methoxy group. This compound is commonly used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-methoxy-benzoic acid methyl ester typically involves the esterification of 2,3-Difluoro-5-methoxy-benzoic acid. One common method is the reaction of 2,3-Difluoro-5-methoxy-benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to yield the methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Difluoro-5-methoxy-benzoic acid methyl ester is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methoxy-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-benzoic acid
  • 2,3-Difluoro-5-methoxy-benzoic acid
  • 2,3-Difluoro-4-methoxy-benzoic acid

Uniqueness

2,3-Difluoro-5-methoxy-benzoic acid methyl ester is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both fluorine and methoxy groups can enhance its stability and modify its electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 2,3-difluoro-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVATEXGIAACLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,3-difluoro-5-hydroxy-benzoic acid [749230-51-1] (1.00 g, 5.74 mmol; Melford Laboratories Ltd) in DMF (20 mL) was added K2CO3 (1.99 g, 14.4 mmol) and MeI (0.79 mL, 12.6 mmol), followed by stirring at RT overnight. The reaction mixture was diluted with EtOAc, the organics were washed with a saturated aqueous NH4Cl solution (50 mL) and a saturated aqueous NaHCO3 solution, dried (Phase separator) and evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel (c-hexane/EtOAc 3:1) to afford the title compound as a colorless oil. TLC, Rf (c-hexane/EtOAc 3:1)=0.37; MS (LC/MS): 203.0 [M+H]+; tR (HPLC conditions c): 4.72 min.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
0.79 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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